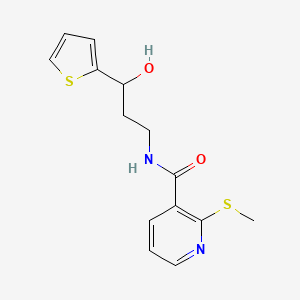

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-19-14-10(4-2-7-16-14)13(18)15-8-6-11(17)12-5-3-9-20-12/h2-5,7,9,11,17H,6,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMUHNYTCXOOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxypropyl group through a Grignard reaction. The nicotinamide moiety can be attached via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and the hydroxy group can be oxidized under appropriate conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

Medicinal Chemistry

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide has several promising applications in medicinal chemistry:

- Drug Development : The compound can serve as a building block for designing new drugs targeting various diseases, particularly those with anti-inflammatory or anticancer properties. Its structural features may enhance binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways .

Materials Science

In materials science, this compound can be utilized in synthesizing novel materials with unique electronic or optical properties:

- Sensor Development : The electronic properties of thiophene derivatives are valuable in developing sensors and electronic devices due to their ability to conduct electricity and interact with various analytes.

Biological Studies

The compound can also be employed in biological studies to explore interactions between small molecules and biological targets:

- Biochemical Pathways : Investigations into how this compound interacts with enzymes or receptors can provide insights into biochemical pathways, helping researchers understand disease mechanisms better.

Similar Compounds

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide shares similarities with other benzamide derivatives that contain thiophene and methylthio substituents. These compounds often exhibit similar biological activities but may differ in potency or selectivity based on their structural variations.

Uniqueness

The unique combination of a hydroxyl group, thiophene ring, and methylthio group sets this compound apart from other benzamide derivatives. This distinct structure may result in unique chemical and biological properties that make it advantageous for various research applications.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and thiophene groups play crucial roles in these interactions, potentially affecting pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Moieties

(a) (S)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide

- Molecular Formula : C₈H₁₂N₂O₂S

- Key Features : Shares the 3-hydroxy-3-(thiophen-2-yl)propyl chain but replaces the nicotinamide group with a methylnitrous amide.

(b) N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl] Piperazinylquinolone Derivatives

- Key Features: Incorporates a 5-(methylthio)thiophen-2-yl group linked to a quinolone core via an oxoethyl chain.

- Activity : These derivatives exhibit antibacterial properties, suggesting that the methylthio-thiophene substituent enhances interactions with bacterial targets .

- Comparison : The target compound’s methylthio group on nicotinamide instead of thiophene may shift activity toward eukaryotic targets or modify solubility profiles .

(c) (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B)

- Molecular Formula : C₁₁H₁₆N₂OS

- Key Features : Contains a thiophen-2-yl group and a propylenamide chain but lacks the hydroxy and nicotinamide groups.

- Relevance : As a pharmaceutical impurity, this highlights the importance of synthetic control to avoid byproducts during the target compound’s production .

Functional Group Variations and Pharmacological Implications

Key Observations :

- Thiophene Position : The 2-position of thiophene is conserved across analogues, likely due to synthetic accessibility or electronic effects.

- Methylthio Group: In quinolone derivatives, this group enhances antibacterial activity, suggesting the target compound’s methylthio-nicotinamide may confer similar benefits .

- Hydroxypropyl Chain: Unique to the target compound, this polar group could improve water solubility compared to analogues with non-polar chains (e.g., prop-2-enamide in Impurity B) .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide can be represented as follows:

- IUPAC Name : N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

The compound features a hydroxyl group, a thiophene ring, and a methylthio group, which contribute to its biological activity.

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, it could inhibit nicotinamide adenine dinucleotide (NAD)-dependent oxidations, affecting metabolic pathways that rely on NAD as a cofactor .

- Receptor Interaction : The structural components, particularly the thiophene ring, may enhance binding affinity to various receptors, influencing physiological responses.

- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that compounds similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide exhibit anticancer properties. For example, studies have shown that certain thiophene derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may reduce neuronal cell death by modulating oxidative stress pathways and enhancing mitochondrial function .

Anticonvulsant Activity

There is evidence suggesting that related compounds possess anticonvulsant properties. They selectively inhibit NAD-dependent oxidations in brain tissues, potentially contributing to their protective effects against seizures .

Case Studies and Research Findings

A summary of relevant studies examining the biological activity of thiophene-containing compounds is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.